Coproporphyrin IV
Overview
Description
Coproporphyrin IV is a porphyrin metabolite arising from heme synthesis. Porphyrins are pigments found in both animal and plant life. This is a rare coproporphyrin isomer and it constitutes only 2% of all coproporphyrins . This compound is involved in various biological processes and has significant implications in medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: A common preparation method for porphyrins, including coproporphyrins, involves heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . This method allows for the synthesis of various porphyrin compounds under controlled conditions.
Industrial Production Methods: Industrial production of coproporphyrins often involves biotechnological approaches. For instance, metabolic engineering and biocatalysis using microorganisms such as Escherichia coli and Rhodobacter sphaeroides have been employed to produce high yields of coproporphyrins . These methods are environmentally friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Coproporphyrin IV undergoes various chemical reactions, including:
Oxidation: Coproporphyrins can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can convert coproporphyrins to their corresponding porphyrinogens.
Substitution: Substitution reactions involve the replacement of hydrogen atoms in the porphyrin ring with other functional groups or metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like zinc chloride and iron chloride are used for metalation reactions.
Major Products:
Oxidation: Produces various oxidized porphyrin derivatives.
Reduction: Yields porphyrinogens.
Substitution: Forms metalloporphyrins, such as zincphyrin and heme.
Scientific Research Applications
Coproporphyrin IV has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other porphyrin derivatives and metalloporphyrins.
Biology: Studied for its role in heme biosynthesis and its interactions with biological molecules.
Medicine: Utilized in photodynamic therapy for cancer treatment and as a biomarker for certain diseases.
Industry: Employed in the production of dyes, pigments, and catalysts for various chemical reactions.
Mechanism of Action
Coproporphyrin IV exerts its effects through its involvement in the heme biosynthetic pathway. It acts as a substrate for enzymes such as coproporphyrinogen oxidase, which catalyzes the conversion of coproporphyrinogen to protoporphyrinogen . This pathway is crucial for the synthesis of heme, an essential component of hemoproteins like hemoglobin and cytochromes.
Comparison with Similar Compounds
- Coproporphyrin I
- Coproporphyrin III
- Protoporphyrin IX
- Uroporphyrin
Comparison:
- Coproporphyrin IV vs. Coproporphyrin I and III: While coproporphyrin I and III are more common and well-studied, this compound is rarer and less understood. all three are involved in the heme biosynthetic pathway and share similar chemical properties .
- This compound vs. Protoporphyrin IX: Protoporphyrin IX is a direct precursor to heme and is more widely used in medical applications. This compound, on the other hand, is an intermediate in the pathway and has more specialized applications .
- This compound vs. Uroporphyrin: Uroporphyrin is an earlier intermediate in the heme biosynthetic pathway and is involved in different stages of the process. This compound is further along in the pathway and has distinct roles and applications .
This compound’s unique properties and roles in biological processes make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)23(7-11-35(45)46)31(39-27)16-32-24(8-12-36(47)48)20(4)28(40-32)15-30-22(6-10-34(43)44)18(2)26(38-30)13-25(17)37-29/h13-16,39-40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHWJGRQLRWYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864831 | |
Record name | 3,3',3'',3'''-(3,8,12,17-Tetramethylporphyrin-2,7,13,18-tetrayl)tetrapropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18372-11-7 | |
Record name | Coproporphyrin IV | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018372117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the study of coproporphyrin excretion relevant in diseases like infectious hepatitis and jaundice?
A1: Coproporphyrin is an intermediate molecule in the heme biosynthesis pathway. Heme is essential for various biological processes, including oxygen transport in red blood cells. Disruptions in heme synthesis, often seen in liver diseases like hepatitis and jaundice, can lead to the accumulation and increased excretion of specific porphyrin precursors, including coproporphyrin, in the urine. [] This makes urinary coproporphyrin levels a potential biomarker for assessing liver function and diagnosing certain diseases. The study aimed to investigate the differences in coproporphyrin excretion patterns between these diseases to improve diagnostic accuracy. []
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